TTA-Q6(isomer)

Description

BenchChem offers high-quality TTA-Q6(isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TTA-Q6(isomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

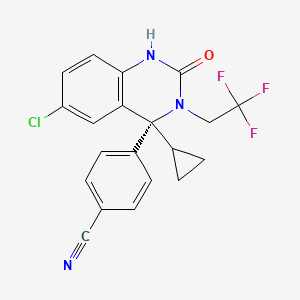

4-[(4R)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNWJYZCIAMGV-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of TTA-Q6(isomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-Q6(isomer) is a selective antagonist of T-type calcium channels, a class of low voltage-activated ion channels crucial in regulating neuronal excitability and calcium signaling. This document provides a comprehensive overview of the presumed mechanism of action of TTA-Q6(isomer), based on the available data for its parent compound, TTA-Q6. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.

Introduction

Voltage-gated calcium channels are essential for a multitude of physiological processes. Among these, the T-type calcium channels (Cav3 family) are distinguished by their low voltage of activation, making them key players in the control of neuronal firing patterns, particularly in the generation of burst firing and thalamocortical oscillations. The Cav3 family comprises three subtypes: Cav3.1, Cav3.2, and Cav3.3, each with distinct expression patterns and biophysical properties. Dysregulation of T-type channel activity has been implicated in various neurological and cardiovascular disorders, making them an attractive target for therapeutic intervention.

TTA-Q6 is a potent and selective antagonist of T-type calcium channels. TTA-Q6(isomer) is a stereoisomer of TTA-Q6 and is expected to exhibit a similar pharmacological profile. This document will detail the mechanism of action, based on the known properties of TTA-Q6, and provide the necessary technical information for its further investigation.

Core Mechanism of Action

TTA-Q6(isomer) is presumed to act as a direct antagonist of T-type calcium channels. By binding to the channel protein, it is thought to inhibit the influx of calcium ions (Ca2+) that normally occurs in response to membrane depolarization. This action leads to a reduction in the transient inward Ca2+ current that characterizes T-type channels.

The primary consequence of this action is the modulation of neuronal excitability. By blocking T-type calcium channels, TTA-Q6(isomer) can reduce the likelihood of low-threshold calcium spikes, which are critical for the generation of burst firing in neurons. This effect is particularly relevant in the thalamocortical circuitry, where T-type channels are highly expressed and play a pivotal role in sleep rhythms and pathological conditions such as absence epilepsy.

Quantitative Data Summary

While specific quantitative data for TTA-Q6(isomer) is not publicly available, the data for the parent compound, TTA-Q6, provides a strong indication of its potency. The following table summarizes the known inhibitory concentrations for TTA-Q6. It is anticipated that TTA-Q6(isomer) possesses similar activity.

| Compound | Assay Type | Condition | IC50 | Reference |

| TTA-Q6 | FLIPR | Depolarized | 14 nM | [1][2] |

| TTA-Q6 | FLIPR | Hyperpolarized | 590 nM | [1][2] |

Note: FLIPR (Fluorometric Imaging Plate Reader) assays are high-throughput screening methods to measure changes in intracellular calcium concentration. The different IC50 values under depolarized and hyperpolarized conditions suggest a state-dependent interaction of the compound with the T-type calcium channels. Subtype selectivity data (Cav3.1, Cav3.2, Cav3.3) for TTA-Q6 and its isomer are not currently available in the public domain.

Signaling Pathways

The inhibition of T-type calcium channels by TTA-Q6(isomer) directly impacts intracellular calcium levels, a ubiquitous second messenger that influences a vast array of cellular functions. The primary signaling consequence of T-type channel blockade is the attenuation of downstream calcium-dependent signaling cascades.

Figure 1. Signaling pathway illustrating the inhibitory action of TTA-Q6(isomer) on T-type calcium channels and its downstream consequences on neuronal activity.

Experimental Protocols

The following section details a hypothetical, yet standard, experimental protocol for the characterization of TTA-Q6(isomer)'s effect on T-type calcium channels using whole-cell patch-clamp electrophysiology in a heterologous expression system.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: Co-transfect HEK293 cells with plasmids encoding one of the human T-type calcium channel alpha subunits (Cav3.1, Cav3.2, or Cav3.3) and a fluorescent reporter protein (e.g., GFP) using a lipid-based transfection reagent.

-

Incubation: Plate cells on glass coverslips 24 hours post-transfection and allow for protein expression for another 24-48 hours before recording.

Whole-Cell Patch-Clamp Electrophysiology

-

Solutions:

-

External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose, 1 MgCl2. Adjust pH to 7.4 with CsOH. (Barium is often used as the charge carrier to enhance current and block potassium channels).

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Recording:

-

Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Identify transfected cells by GFP fluorescence.

-

Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal and obtain the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV to ensure availability of T-type channels.

-

Elicit T-type currents by applying depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).

-

-

Drug Application:

-

Prepare stock solutions of TTA-Q6(isomer) in DMSO and dilute to final concentrations in the external solution.

-

Apply different concentrations of TTA-Q6(isomer) to the recorded cell via a perfusion system.

-

Record currents at each concentration to determine the dose-response relationship and calculate the IC50 value.

-

Figure 2. A generalized experimental workflow for characterizing the inhibitory effect of TTA-Q6(isomer) on T-type calcium channels.

Conclusion

TTA-Q6(isomer) is a selective antagonist of T-type calcium channels, with a presumed mechanism of action involving direct channel blockade, leading to reduced calcium influx and subsequent modulation of neuronal excitability. While specific quantitative data for the isomer is pending, the high potency of its parent compound, TTA-Q6, suggests it is a valuable tool for investigating the physiological and pathophysiological roles of T-type calcium channels. The experimental protocols outlined in this document provide a framework for the detailed characterization of TTA-Q6(isomer) and similar compounds, which will be crucial for advancing our understanding of T-type channel pharmacology and developing novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis and Purification of TTA-Q6 Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-Q6, a potent and selective T-type calcium channel antagonist, and its isomers are of significant interest in neuroscience and drug development for their potential therapeutic applications in neurological disorders. This technical guide provides a comprehensive overview of the synthesis and purification of TTA-Q6 isomers, with a focus on detailed experimental protocols and data presentation. The chemical name for the active (S)-enantiomer, TTA-Q6, is (S)-5-(3-chloro-4-fluorophenyl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)thiophene-2-carboxamide. The corresponding (R)-isomer is identified by CAS number 910484-32-1.

Chemical Profile

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stereochemistry |

| TTA-Q6 | 910484-28-5 | C20H15ClF3N3O | 405.81 | (S)-enantiomer |

| TTA-Q6 (isomer) | 910484-32-1 | C20H15ClF3N3O | 405.81 | (R)-enantiomer |

Synthesis of TTA-Q6 Racemate

The synthesis of the racemic mixture of TTA-Q6 involves a multi-step process culminating in the formation of the thiophene-pyrazole carboxamide core structure. The general synthetic strategy relies on the coupling of a substituted thiophene carboxylic acid with a pyrazole amine.

Synthetic Workflow

In-Depth Technical Guide to the TTA-Q6 (R)-Isomer: A Selective T-type Ca2+ Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological context of the TTA-Q6 (R)-isomer, a selective antagonist of T-type calcium channels. T-type calcium channels are crucial in regulating neuronal excitability and have been implicated in a variety of neurological disorders. This document consolidates available data on the specific (R)-enantiomer of TTA-Q6, including its chemical identity, physicochemical properties, and its role as a potential therapeutic agent. Detailed experimental context and methodologies are provided to support further research and development in this area.

Chemical Structure and Properties

The TTA-Q6 isomer, identified by the CAS number 910484-32-1, is the (R)-enantiomer of the quinazolinone derivative TTA-Q6. Its specific stereochemistry is crucial for its biological activity.

Chemical Name: 4-[(4R)-6-chloro-4-cyclopropyl-1,2,3,4-tetrahydro-2-oxo-1-(2,2,2-trifluoroethyl)quinazolin-4-yl]benzonitrile[1]

Canonical SMILES: N#CC1=CC=C([C@@]2(C3CC3)N(CC(F)(F)F)C(NC4=C2C=C(Cl)C=C4)=O)C=C1[2][3]

Table 1: Chemical and Physical Properties of TTA-Q6 (R)-Isomer

| Property | Value | Source |

| CAS Number | 910484-32-1 | [1][4] |

| Molecular Formula | C20H15ClF3N3O | |

| Molecular Weight | 405.8 g/mol | |

| Appearance | Solid | |

| Purity | >99.50% | |

| Solubility | DMSO: 125 mg/mL (308.03 mM) |

Mechanism of Action: T-type Ca2+ Channel Antagonism

TTA-Q6 and its (R)-isomer are selective antagonists of T-type calcium channels. These channels are low-voltage activated (LVA) ion channels that play a significant role in neuronal excitability, particularly in rhythmic firing patterns observed in thalamic neurons. The three known subtypes of T-type calcium channels are Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I).

The general mechanism of action for T-type calcium channel antagonists involves the blockade of calcium ion influx through the channel pore. This modulation of calcium entry can dampen neuronal hyperexcitability, which is a hallmark of several neurological disorders.

References

TTA-Q6 Isomers and T-Type Calcium Channel Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selectivity of TTA-Q6 and its isomers for T-type calcium channels. T-type calcium channels, encompassing the subtypes Cav3.1, Cav3.2, and Cav3.3, are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological disorders, including epilepsy and neuropathic pain. TTA-Q6 is a potent, selective antagonist of these channels. While specific quantitative data on the stereoisomers of TTA-Q6 is not extensively available in public literature, this guide synthesizes the known information on TTA-Q6 and draws parallels with closely related, well-characterized T-type channel blockers to elucidate the principles of subtype and stereoisomer selectivity. Detailed experimental protocols for assessing channel selectivity and relevant signaling pathways are also presented.

Introduction to T-Type Calcium Channels

Low-voltage activated (LVA) T-type calcium channels are distinct from their high-voltage activated (HVA) counterparts in that they are activated by small depolarizations from the resting membrane potential. This property allows them to play a crucial role in shaping neuronal firing patterns, particularly burst firing, which is implicated in both normal physiological processes and pathological states.[1] The three subtypes of T-type calcium channels, Cav3.1, Cav3.2, and Cav3.3, are encoded by the CACNA1G, CACNA1H, and CACNA1I genes, respectively.[1] They exhibit distinct biophysical and pharmacological properties and are differentially expressed throughout the nervous system, contributing to their diverse physiological roles.[1]

TTA-Q6: A Selective T-Type Calcium Channel Antagonist

TTA-Q6 is a known selective antagonist of T-type calcium channels.[2][3] While detailed public data on its specific affinity for each Cav3 subtype is limited, its potent inhibition of T-type channels has been demonstrated in cellular assays.

Quantitative Data for TTA-Q6

The inhibitory activity of TTA-Q6 has been quantified using the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures changes in intracellular calcium concentration. The available data for the mixed isomer preparation of TTA-Q6 is summarized below.

| Compound | Assay Condition | IC50 (nM) |

| TTA-Q6 | FLIPR (Depolarized) | 14 |

| TTA-Q6 | FLIPR (Hyperpolarized) | 590 |

Table 1: Inhibitory concentration (IC50) of TTA-Q6 on T-type calcium channels as determined by FLIPR assay under depolarized and hyperpolarized conditions.

The significant difference in potency between the depolarized and hyperpolarized states suggests that TTA-Q6 exhibits state-dependent binding, preferentially targeting the inactivated state of the channel. This is a common characteristic among T-type channel blockers.

Stereoselectivity of T-Type Calcium Channel Blockers

The existence of "TTA-Q6(isomer)" as a commercially available product indicates that TTA-Q6 is a chiral molecule and that its stereoisomers have been separated. While specific pharmacological data for the individual isomers of TTA-Q6 are not publicly available, the principle of stereoselectivity is well-established for other T-type calcium channel blockers. Minor changes in the three-dimensional arrangement of a molecule can significantly impact its binding affinity and selectivity for different channel subtypes.

To illustrate this, the well-characterized T-type channel blocker TTA-A2 provides a relevant example of subtype selectivity, although not directly addressing stereoisomerism.

| Compound | Channel Subtype | Holding Potential | IC50 (nM) |

| TTA-A2 | Cav3.1 | -110 mV | 7800 |

| TTA-A2 | Cav3.1 | -75 mV | 100.6 |

| TTA-A2 | Cav3.2 | - | ~100 |

| TTA-A2 | Cav3.3 | - | ~100 |

Table 2: Subtype and state-dependent inhibition of T-type calcium channels by TTA-A2. The data for Cav3.1 highlights the pronounced state-dependency of the block.

Experimental Protocols

The characterization of T-type calcium channel blockers like TTA-Q6 and its isomers relies on robust in vitro techniques to determine their potency and selectivity. The two primary methods are patch-clamp electrophysiology and fluorescence-based assays.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold-standard method for characterizing the effects of compounds on ion channel function. This technique allows for the direct measurement of ionic currents through the channels in response to controlled changes in membrane voltage.

Experimental Workflow for Patch-Clamp Analysis

References

- 1. Quantitative structure–activity relationship correlation between molecular structure and the Rayleigh enantiomeric enrichment factor - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 2. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology and drug discovery for T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

TTA-Q6: A Potent Modulator of Neuronal Excitability Through Selective T-Type Calcium Channel Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-Q6 is a selective antagonist of T-type calcium channels, a class of low voltage-activated ion channels critical in shaping neuronal excitability and implicated in a variety of neurological disorders. This technical guide provides a comprehensive overview of the role of TTA-Q6 and its isomer in modulating neuronal function. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways, this document serves as a vital resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting neuronal hyperexcitability. While direct comparative data for the specific TTA-Q6 isomer remains limited in publicly available literature, this guide consolidates the existing knowledge on TTA-Q6 and related T-type calcium channel blockers to provide a thorough understanding of their mechanism of action and potential therapeutic applications.

Introduction to TTA-Q6 and T-Type Calcium Channels

Voltage-gated calcium channels are essential for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. Among these, the T-type (transient) calcium channels (T-channels) are distinguished by their low voltage of activation, allowing them to play a crucial role in setting the resting membrane potential and controlling neuronal firing patterns, particularly burst firing in thalamic neurons.[1][2] Dysregulation of T-channel activity has been linked to various neurological conditions, including epilepsy, neuropathic pain, and sleep disturbances.

TTA-Q6 has emerged as a potent and selective antagonist of T-type calcium channels.[3] Its ability to modulate the activity of these channels makes it a valuable tool for studying their physiological roles and a promising lead compound for the development of new therapies for neurological disorders. This guide will delve into the specifics of TTA-Q6's interaction with T-type channels and its consequent effects on neuronal excitability.

Mechanism of Action: T-Type Calcium Channel Blockade

TTA-Q6 exerts its effects by directly binding to and inhibiting the function of T-type calcium channels. This blockade reduces the influx of calcium ions into the neuron, particularly in response to small depolarizations from a hyperpolarized state.

Impact on Neuronal Excitability

The primary consequence of T-type calcium channel blockade by TTA-Q6 is a reduction in neuronal excitability. This is achieved through several mechanisms:

-

Inhibition of Burst Firing: T-type channels are instrumental in generating the low-threshold calcium spikes that underlie burst firing in neurons, especially in the thalamus. By blocking these channels, TTA-Q6 can suppress this characteristic firing pattern, which is often associated with pathological states like absence seizures.[3][4]

-

Modulation of Resting Membrane Potential: The "window current" generated by the overlap of the activation and inactivation curves of T-type channels contributes to the resting membrane potential of some neurons. Antagonism of these channels by TTA-Q6 can lead to a hyperpolarization of the membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.

-

Alteration of Synaptic Transmission: T-type calcium channels are present in presynaptic terminals and can influence the release of neurotransmitters. By inhibiting these channels, TTA-Q6 may modulate both excitatory (glutamatergic) and inhibitory (GABAergic) synaptic transmission.

Quantitative Data on TTA-Q6 Activity

The potency of TTA-Q6 as a T-type calcium channel antagonist has been quantified in various assays. The following tables summarize the available data. Note: Specific data for the TTA-Q6 isomer is not currently available in the cited literature.

| Compound | Assay Type | Condition | IC50 (nM) | Reference |

| TTA-Q6 | FLIPR | Depolarized | 14 | |

| TTA-Q6 | FLIPR | Hyperpolarized | 590 |

Table 1: In Vitro Potency of TTA-Q6

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of TTA-Q6 and other T-type calcium channel blockers on neuronal excitability.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying the electrical properties of individual neurons and the effects of compounds like TTA-Q6 on ion channel function.

Objective: To measure T-type calcium currents and assess the impact of TTA-Q6 on neuronal firing properties.

Cell Preparation:

-

Primary neuronal cultures (e.g., thalamic or cortical neurons) or cell lines heterologously expressing specific T-type calcium channel subunits (e.g., HEK293 cells) are used.

-

For primary cultures, tissue is dissected from neonatal rodents and dissociated enzymatically and mechanically. Cells are then plated on coated coverslips and maintained in appropriate culture medium.

-

For cell lines, cells are transiently or stably transfected with plasmids encoding the desired T-type calcium channel subunits.

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). Tetrodotoxin (TTX, 0.5 µM) is often included to block voltage-gated sodium channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

Recording Procedure:

-

Coverslips with adherent cells are placed in a recording chamber on an inverted microscope.

-

Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with internal solution and mounted on a micromanipulator.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

For recording T-type currents, the cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are available for opening.

-

A series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) are applied to elicit T-type currents.

-

TTA-Q6 is applied to the bath at various concentrations, and the voltage-step protocol is repeated to determine the dose-dependent inhibition of the T-type current.

-

To study firing properties, the amplifier is switched to current-clamp mode. A series of hyperpolarizing and depolarizing current steps are injected to measure resting membrane potential, input resistance, action potential threshold, and firing frequency. The effects of TTA-Q6 on these parameters are then assessed.

Data Analysis:

-

Current amplitudes are measured and plotted against the command voltage to generate current-voltage (I-V) relationships.

-

The concentration-response curve for TTA-Q6 is fitted with the Hill equation to determine the IC50 value.

-

Changes in neuronal firing properties are quantified and compared before and after drug application.

In Vivo Models of Neuronal Hyperexcitability

Animal models are crucial for evaluating the therapeutic potential of compounds like TTA-Q6 in a more complex physiological setting.

Objective: To assess the in vivo efficacy of TTA-Q6 in a rat model of absence epilepsy.

Animal Model:

-

Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are a well-established model that exhibits spontaneous spike-and-wave discharges (SWDs) characteristic of absence seizures.

Experimental Procedure:

-

Adult male GAERS rats are surgically implanted with cortical electrodes for electroencephalogram (EEG) recording.

-

After a recovery period, baseline EEG recordings are obtained to quantify the frequency and duration of spontaneous SWDs.

-

TTA-Q6 is administered orally at various doses.

-

EEG is continuously recorded for several hours post-administration to monitor the effect of the compound on SWD occurrence.

-

Behavioral assessments are also conducted to monitor for any potential side effects.

Data Analysis:

-

The total duration and number of SWDs are quantified for each treatment group and compared to the vehicle control group.

-

A dose-response relationship for the anti-epileptic effect of TTA-Q6 is established.

Signaling Pathways Modulated by TTA-Q6

The influx of calcium through T-type channels can trigger a variety of downstream signaling cascades that regulate neuronal function and plasticity. By blocking this initial calcium entry, TTA-Q6 can indirectly modulate these pathways.

Figure 1: Putative signaling pathways downstream of T-type calcium channel activation. TTA-Q6, by inhibiting the initial Ca2+ influx, is expected to downregulate these cascades.

CREB Pathway

Calcium influx can activate calmodulin (CaM), which in turn can activate various kinases that lead to the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). CREB plays a crucial role in regulating the expression of genes involved in neuronal survival, synaptic plasticity, and memory formation. By reducing calcium entry, TTA-Q6 may lead to decreased CREB activation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Calcium/calmodulin-dependent protein kinase kinase (CaMKK) can activate this pathway. Therefore, by limiting calcium influx, TTA-Q6 could potentially downregulate PI3K/Akt/mTOR signaling, which may have implications for neuronal health and disease.

Logical Workflow for TTA-Q6 Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel T-type calcium channel antagonist like TTA-Q6.

Figure 2: A logical workflow for the preclinical evaluation of TTA-Q6.

Conclusion and Future Directions

TTA-Q6 is a potent and selective T-type calcium channel antagonist with demonstrated in vitro activity and in vivo efficacy in a model of absence epilepsy. Its mechanism of action, centered on the reduction of neuronal excitability, makes it a valuable research tool and a promising candidate for further therapeutic development.

Future research should focus on several key areas:

-

Isomer-Specific Activity: A direct comparison of the electrophysiological and in vivo effects of TTA-Q6 and its specific isomer is crucial to understand their structure-activity relationship and to identify the more potent and selective compound.

-

Detailed Electrophysiological Profiling: Comprehensive patch-clamp studies are needed to quantify the effects of TTA-Q6 on a wider range of neuronal excitability parameters in different neuronal populations.

-

Signaling Pathway Elucidation: Further investigation is required to confirm the modulation of downstream signaling pathways, such as the CREB and PI3K/Akt/mTOR pathways, by TTA-Q6 in neurons.

-

Broader In Vivo Testing: The efficacy of TTA-Q6 should be evaluated in other animal models of neurological disorders where T-type calcium channels are implicated, such as neuropathic pain and Parkinson's disease.

By addressing these questions, the scientific community can fully elucidate the therapeutic potential of TTA-Q6 and pave the way for the development of novel treatments for a range of debilitating neurological conditions.

References

- 1. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. The initiation of bursts in thalamic neurons and the cortical control of thalamic sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct burst properties contribute to the functional diversity of thalamic nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-dependent burst-to-tonic switching of thalamic cell activity: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of TTA-Q6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in vitro studies of TTA-Q6, a potent and selective antagonist of T-type calcium channels. While specific data on a designated "TTA-Q6(isomer)" is not publicly available, the stereochemistry of structurally related compounds strongly suggests that the biological activity of TTA-Q6 is stereoselective. This document summarizes the known quantitative data for TTA-Q6, details relevant experimental protocols for assessing T-type calcium channel activity, and explores the potential downstream signaling consequences of channel modulation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working on the characterization of T-type calcium channel modulators.

Introduction to T-type Calcium Channels and TTA-Q6

Voltage-gated calcium channels are crucial for a multitude of physiological processes, including neuronal firing, muscle contraction, and hormone secretion. Among these, the low-voltage activated (LVA) T-type calcium channels (CaV3) are distinct in their electrophysiological properties, activating at more negative membrane potentials compared to high-voltage activated (HVA) channels. There are three subtypes of T-type calcium channels: CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), each with unique tissue distribution and biophysical characteristics. Their involvement in pathological conditions such as epilepsy, neuropathic pain, and sleep disorders has made them attractive targets for therapeutic intervention.

TTA-Q6 has been identified as a potent and selective antagonist of T-type calcium channels.[1][2] Understanding its in vitro pharmacological profile is a critical first step in the evaluation of its therapeutic potential.

Quantitative In Vitro Data for TTA-Q6

The primary in vitro functional data available for TTA-Q6 quantifies its inhibitory activity on T-type calcium channels using a Fluorometric Imaging Plate Reader (FLIPR) assay. This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation.

| Compound | Assay Type | Condition | IC50 (nM) |

| TTA-Q6 | FLIPR | Depolarized | 14[1][2] |

| TTA-Q6 | FLIPR | Hyperpolarized | 590[1] |

Table 1: In Vitro Inhibitory Activity of TTA-Q6 on T-type Calcium Channels.

The significant difference in potency between depolarized and hyperpolarized states suggests that TTA-Q6 may exhibit state-dependent binding, preferentially interacting with a specific conformational state of the T-type calcium channel.

The Importance of Stereoisomerism

While specific in vitro studies on "TTA-Q6(isomer)" are not available in the public domain, the chemical structure of related, potent T-type calcium channel antagonists, such as TTA-A2, explicitly defines a specific stereoisomer: [2-(4-cyclopropylphenyl)-N-((1R)-1-{5-[(2,2,2-trifluoroethyl)oxo]-pyridin-2-yl}ethyl)acetamide]. This highlights the critical role of stereochemistry in the pharmacological activity of this class of compounds. It is highly probable that the biological activity of TTA-Q6 is also stereoselective, with one enantiomer or diastereomer being significantly more active than the others. Therefore, the synthesis and in vitro characterization of individual TTA-Q6 isomers are crucial for a complete understanding of its structure-activity relationship and for the development of a potentially more potent and selective therapeutic agent.

Experimental Protocols

FLIPR-Based Calcium Influx Assay

This protocol describes a high-throughput method to assess the inhibitory activity of compounds on T-type calcium channels expressed in a recombinant cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against T-type calcium channels.

Materials:

-

HEK293 cells stably expressing a T-type calcium channel subtype (e.g., CaV3.2).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Poly-D-lysine coated 384-well black-walled, clear-bottom assay plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Depolarizing solution: Assay buffer containing a high concentration of KCl (e.g., 90 mM).

-

Test compounds (e.g., TTA-Q6) dissolved in DMSO and serially diluted.

Procedure:

-

Cell Plating: Seed the HEK293 cells expressing the T-type calcium channel subtype into 384-well plates at a density of 20,000-30,000 cells per well and incubate for 24-48 hours.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: After incubation, wash the cells with the assay buffer to remove excess dye. Add the serially diluted test compounds to the wells and incubate for 15-30 minutes at room temperature.

-

FLIPR Measurement: Place the assay plate into the FLIPR instrument. Initiate the assay by adding the depolarizing solution to all wells simultaneously. The instrument will measure the fluorescence intensity before and after the addition of the depolarizing solution.

-

Data Analysis: The change in fluorescence upon depolarization is indicative of calcium influx through the T-type calcium channels. The inhibitory effect of the test compound is calculated as a percentage of the control response (wells without the compound). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Caption: Workflow for the FLIPR-based calcium influx assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a detailed method for the direct measurement of T-type calcium channel currents and the characterization of their modulation by test compounds.

Objective: To characterize the voltage-dependent block of T-type calcium channels by a test compound.

Materials:

-

HEK293 cells expressing a T-type calcium channel subtype.

-

Patch-clamp rig with an amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Micromanipulator.

-

External solution (in mM): 110 BaCl2, 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH.

-

Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

-

Test compound dissolved in the external solution at various concentrations.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips for recording.

-

Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a cell expressing the T-type calcium channel.

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, ready-to-be-activated state.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type calcium currents.

-

Record the resulting currents in the absence of the test compound (baseline).

-

-

Compound Application: Perfuse the cell with the external solution containing the test compound at a specific concentration.

-

Post-Compound Recording: Repeat the voltage-step protocol to record currents in the presence of the compound.

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before and after compound application.

-

Calculate the percentage of current inhibition at each voltage.

-

Construct a concentration-response curve at a specific voltage to determine the IC50 value.

-

Analyze the voltage-dependence of the block by comparing the inhibition at different test potentials.

-

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Signaling Pathways and Downstream Effects

Inhibition of T-type calcium channels by antagonists like TTA-Q6 can have significant downstream cellular effects. The influx of calcium through these channels is a key signaling event that can trigger a cascade of intracellular processes.

Caption: T-type calcium channel signaling pathway.

By blocking the initial calcium influx, TTA-Q6 can modulate the activity of calcium-dependent enzymes and transcription factors. For example, calcium binding to calmodulin can activate calmodulin-dependent kinases (CaMKs), which in turn can phosphorylate transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. Furthermore, in excitable cells, the modulation of T-type calcium channels directly impacts neuronal firing patterns and overall excitability. In non-excitable cells, these channels have been implicated in processes such as cell proliferation.

Conclusion

TTA-Q6 is a potent in vitro antagonist of T-type calcium channels. While the currently available data is from high-throughput screening assays, it provides a solid foundation for more detailed mechanistic studies. The likely importance of stereoisomerism in the activity of TTA-Q6 warrants the synthesis and evaluation of its individual stereoisomers. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of TTA-Q6 and its isomers, which will be essential for elucidating their precise mechanism of action and for advancing their potential as therapeutic agents for a range of neurological and other disorders.

References

An In-depth Technical Guide to the Discovery and Development of TTA-Q6(isomer)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TTA-Q6(isomer) is a selective antagonist of T-type calcium channels, a class of ion channels implicated in a variety of neurological and cardiovascular disorders. This technical guide provides a comprehensive overview of the discovery, development, and core experimental protocols related to TTA-Q6 and its isomeric form. It is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development, offering insights into the compound's mechanism of action, structure-activity relationships, and the methodologies used for its characterization. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction: The Rise of T-type Calcium Channel Antagonists

Voltage-gated calcium channels are crucial for a multitude of physiological processes. Among these, the T-type (Cav3) subfamily of calcium channels has emerged as a significant therapeutic target. These low-voltage activated channels are involved in regulating neuronal excitability, cardiac rhythm, and smooth muscle function. Their dysfunction has been linked to conditions such as epilepsy, neuropathic pain, and hypertension. This has spurred the development of selective T-type calcium channel antagonists.

One such promising class of compounds is the 4,4-disubstituted quinazolin-2-ones. Through extensive research and optimization, this chemical series has yielded potent and selective antagonists of T-type calcium channels. This guide focuses on a specific member of this series, TTA-Q6, and its particular isomer, TTA-Q6(isomer).

Discovery and Development History

The journey to identify potent T-type calcium channel antagonists from the quinazolin-2-one scaffold was detailed in a seminal 2010 publication in Bioorganic & Medicinal Chemistry Letters by Schlegel and colleagues.[1] This research built upon earlier discoveries of piperidine-based T-type channel antagonists and identified the quinazolin-2-one core as a promising new avenue for exploration.

A focused structure-activity relationship (SAR) campaign was initiated, driven by the goals of optimizing potency, metabolic stability, and pharmacokinetic profiles. This led to the synthesis and evaluation of a series of 4,4-disubstituted quinazolinones.

TTA-Q6(isomer) , chemically identified as Benzonitrile, 4-[(4R)-6-chloro-4-cyclopropyl-1,2,3,4-tetrahydro-2-oxo-3-quinazolinyl]-, is a specific stereoisomer that emerged from this developmental pipeline.[2] The "(4R)" designation indicates a specific stereochemical configuration at the 4-position of the quinazolinone ring, which was found to be a critical determinant of biological activity.

Physicochemical and Pharmacological Properties

TTA-Q6 and its isomer share the same molecular formula and weight, differing only in their three-dimensional arrangement. This subtle structural difference, however, can have a significant impact on their interaction with the T-type calcium channel.

| Property | Value | Reference |

| Chemical Name | Benzonitrile, 4-[(4R)-6-chloro-4-cyclopropyl-1,2,3,4-tetrahydro-2-oxo-3-quinazolinyl]- | [2] |

| CAS Number | 910484-32-1 | [3][4] |

| Molecular Formula | C₂₀H₁₅ClF₃N₃O | |

| Molecular Weight | 405.8 g/mol |

Quantitative Data Summary

The potency of TTA-Q6 has been characterized using in vitro assays. The following table summarizes the key inhibitory concentrations (IC₅₀) obtained from Fluorometric Imaging Plate Reader (FLIPR) assays, which measure the compound's ability to block T-type calcium channels in both depolarized and hyperpolarized states.

| Assay Type | IC₅₀ (nM) |

| FLIPR Depolarized Assay | 14 |

| FLIPR Hyperpolarized Assay | 590 |

Note: Specific data for TTA-Q6(isomer) is not publicly available in the reviewed literature. The data presented is for the parent compound, TTA-Q6.

Experimental Protocols

The characterization of TTA-Q6 and its analogs relies on a set of specialized in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of 4,4-disubstituted Quinazolin-2-ones

The general synthetic route to this class of compounds is outlined in the work by Schlegel et al. and Barrow et al.

References

An In-Depth Technical Guide to the Binding Affinity of TTA-Q6 Isomers to CaV3 Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of TTA-Q6 and its isomers to the three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3). T-type calcium channels are crucial in regulating neuronal excitability and have emerged as significant therapeutic targets for a range of neurological disorders. TTA-Q6 is a potent antagonist of these channels; however, its activity is stereoselective, meaning its different isomeric forms exhibit varied potencies and selectivities. This guide consolidates available quantitative data, details experimental methodologies for assessing binding affinity, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity of TTA-Q6

The importance of stereochemistry in the interaction with CaV3 channels is highlighted by studies on related compounds. For instance, after chiral separation of a similar 1,4-benzodiazepine compound, the (3R,5S) enantiomer showed a 2.3-fold and 2-fold improvement in potency for CaV3.2 and CaV3.3 channels, respectively, compared to the racemic mixture[2]. This underscores the likelihood that the individual isomers of TTA-Q6 also possess distinct binding affinities for the different CaV3 channel subtypes.

Table 1: TTA-Q6 Racemic Mixture IC50 Values from FLIPR Assays

| Assay Condition | IC50 (nM) |

| Depolarized | 14[1] |

| Hyperpolarized | 590[1] |

Note: Data for individual isomers of TTA-Q6 and their specific affinities for CaV3.1, CaV3.2, and CaV3.3 are not currently available in the public domain.

Experimental Protocols for Determining Binding Affinity

The binding affinity and functional effects of compounds like TTA-Q6 on CaV3 channels are primarily determined using two key experimental techniques: electrophysiology (specifically the patch-clamp technique) and high-throughput fluorescence-based assays (like FLIPR).

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing ion channel function and pharmacology. It allows for the direct measurement of the ionic currents flowing through the channels in the cell membrane.

Objective: To measure the inhibitory effect of TTA-Q6 isomers on CaV3 channel currents and determine the IC50 values.

Methodology:

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the desired human CaV3 channel subtype (CaV3.1, CaV3.2, or CaV3.3).

-

Recording Configuration: The whole-cell patch-clamp configuration is established. This involves forming a high-resistance seal between a glass micropipette and the cell membrane, followed by rupturing the membrane patch to gain electrical access to the cell's interior.

-

Solutions:

-

External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2 (pH adjusted to 7.4 with CsOH).

-

Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH adjusted to 7.2 with CsOH).

-

-

Voltage Protocol: To elicit T-type currents, the cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to activate the channels.

-

Drug Application: TTA-Q6 isomers are dissolved in an appropriate solvent (e.g., DMSO) and then diluted to the desired concentrations in the external solution. The solutions are perfused onto the cell, and the resulting changes in current amplitude are recorded.

-

Data Analysis: The peak inward current in the presence of the compound is compared to the control current (before drug application). A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration. The IC50 value is then determined by fitting the data to the Hill equation.

Fluorometric Imaging Plate Reader (FLIPR) Assay

FLIPR assays are a high-throughput method for measuring changes in intracellular calcium concentration ([Ca2+]i). They are well-suited for screening large numbers of compounds.

Objective: To determine the IC50 values of TTA-Q6 isomers by measuring their ability to inhibit CaV3 channel-mediated calcium influx.

Methodology:

-

Cell Plating: HEK293 cells stably expressing a CaV3 channel subtype are plated in 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye increases its fluorescence intensity upon binding to calcium.

-

Compound Addition: The TTA-Q6 isomers, prepared in a suitable buffer, are added to the wells at various concentrations.

-

Depolarization and Measurement: The cells are depolarized to open the CaV3 channels. This can be achieved by adding a solution with a high concentration of potassium chloride (KCl), which shifts the membrane potential to a more positive value. The FLIPR instrument simultaneously adds the depolarizing agent and measures the change in fluorescence in each well.

-

Data Analysis: The increase in fluorescence upon depolarization is a measure of calcium influx. The inhibitory effect of the TTA-Q6 isomers is calculated by comparing the fluorescence signal in the presence of the compound to the control (vehicle-treated) signal. IC50 values are determined from the concentration-response curves.

Signaling Pathways and Functional Implications

T-type calcium channels are low-voltage activated, meaning they open in response to small depolarizations from the resting membrane potential. This property allows them to play a critical role in setting the threshold for action potential firing and in generating rhythmic, bursting patterns of activity in neurons. By blocking these channels, TTA-Q6 can modulate neuronal excitability.

The influx of calcium through CaV3 channels acts as a second messenger, initiating a variety of intracellular signaling cascades. These can include the activation of calcium-dependent enzymes and transcription factors, leading to changes in gene expression and cellular function. The specific downstream effects of CaV3 channel activity are cell-type dependent.

By inhibiting CaV3 channels, TTA-Q6 isomers can interfere with these signaling pathways. The stereoselectivity of TTA-Q6 isomers for different CaV3 subtypes is of particular importance because the three subtypes have distinct expression patterns in the brain and other tissues, and are implicated in different physiological and pathophysiological processes. For example, CaV3.2 channels are known to be involved in pain signaling, making selective blockers of this subtype promising candidates for the development of new analgesics.

Conclusion

TTA-Q6 is a potent antagonist of T-type calcium channels, and its activity is likely to be highly dependent on its stereochemistry. While quantitative data for the individual isomers of TTA-Q6 are not yet widely available, the established methodologies of whole-cell patch-clamp electrophysiology and FLIPR assays provide robust platforms for the detailed characterization of their binding affinities and selectivities for the three CaV3 channel subtypes. A thorough understanding of the stereoselective interactions of TTA-Q6 with CaV3 channels is essential for the rational design and development of more selective and effective therapeutics for a variety of neurological disorders. Further research is needed to fully elucidate the pharmacological profiles of the individual TTA-Q6 isomers.

References

TTA-Q6 and Its Isomer: An Examination of Stereoisomerism and T-Type Calcium Channel Antagonism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TTA-Q6 is a potent and selective antagonist of T-type calcium channels, a class of ion channels implicated in a variety of neurological and cardiovascular disorders. The existence of at least one stereoisomer of TTA-Q6, designated TTA-Q6(isomer), is confirmed in chemical databases. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant information gap regarding the specific stereochemical relationship and comparative biological activity of these isomers. While the importance of stereoisomerism in drug efficacy and safety is well-established, specific data detailing the differential effects of TTA-Q6 and its isomer on T-type calcium channels, along with the associated experimental protocols, are not currently available in the public domain. This guide provides a summary of the known information on TTA-Q6, explores the fundamental principles of stereoisomerism in drug development, and presents generalized experimental workflows and signaling pathways relevant to the study of T-type calcium channel antagonists.

Introduction to TTA-Q6

TTA-Q6 is a selective antagonist of T-type (CaV3) calcium channels.[1][2][3] It belongs to the quinazolinone class of compounds and has been identified as a potential therapeutic agent for neurological conditions.[4][5] The primary isomer, often referred to simply as TTA-Q6, is identified by the CAS number 910484-28-5. A second compound, TTA-Q6(isomer), is registered under CAS number 910484-32-1, confirming its distinct chemical identity.

While quantitative data for TTA-Q6(isomer) is not available, the activity of TTA-Q6 has been characterized.

Table 1: Publicly Available Activity Data for TTA-Q6

| Compound | Assay Type | Target | Activity (IC₅₀) |

| TTA-Q6 | FLIPR (depolarized) | T-type Ca²⁺ channels | 14 nM |

| TTA-Q6 | FLIPR (hyperpolarized) | T-type Ca²⁺ channels | 590 nM |

Data sourced from publicly available information. Specific experimental conditions may vary.

The Critical Role of Stereoisomerism in Pharmacology

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In drug development, the specific stereochemistry of a molecule can have profound effects on its pharmacological and toxicological properties.

-

Enantiomers : These are non-superimposable mirror images of each other. They often exhibit different potencies and efficacies due to the chiral nature of biological targets like receptors and enzymes. In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

-

Diastereomers : These are stereoisomers that are not mirror images of each other. They have different physical and chemical properties and can exhibit significantly different biological activities.

Given that TTA-Q6 possesses a chiral center, it is highly probable that TTA-Q6 and TTA-Q6(isomer) are enantiomers. However, without experimental confirmation, this remains an assumption. The differential activity of stereoisomers is a critical consideration in drug design and optimization.

Generalized Experimental Protocols

While specific protocols for the comparative analysis of TTA-Q6 isomers are not available, the following outlines a standard experimental workflow for characterizing the stereospecific activity of ion channel modulators.

Chiral Separation and Verification

-

Protocol : The first step is to separate the stereoisomers from a racemic mixture. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). The purity and absolute configuration of the separated isomers are then confirmed using analytical techniques such as polarimetry and X-ray crystallography.

In Vitro Electrophysiology

-

Protocol : Whole-cell patch-clamp electrophysiology is the gold standard for assessing the activity of ion channel modulators.

-

Cells expressing the target T-type calcium channel subtype (CaV3.1, CaV3.2, or CaV3.3) are cultured.

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to allow electrical access to the cell's interior.

-

Voltage protocols are applied to elicit T-type calcium currents.

-

Increasing concentrations of each stereoisomer are perfused over the cell, and the resulting inhibition of the calcium current is measured.

-

Dose-response curves are generated to determine the IC₅₀ for each isomer, allowing for a quantitative comparison of their potency.

-

In Vivo Models

-

Protocol : Based on the in vitro findings, the in vivo efficacy of the more potent isomer can be evaluated in relevant animal models of disease, such as models of epilepsy or neuropathic pain.

-

The chosen stereoisomer is formulated for administration (e.g., oral gavage, intraperitoneal injection).

-

The compound is administered to the animals at various doses.

-

Behavioral or physiological endpoints are measured to assess the therapeutic effect (e.g., seizure frequency, pain thresholds).

-

Pharmacokinetic studies are conducted to correlate drug exposure with efficacy.

-

Visualizing Experimental and Biological Pathways

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of stereospecific drug candidates.

Caption: Generalized workflow for stereospecific drug development.

T-Type Calcium Channel Signaling Pathway

TTA-Q6 exerts its effects by blocking T-type calcium channels, thereby reducing the influx of calcium into the cell. This can impact numerous downstream signaling pathways.

Caption: TTA-Q6 mechanism of action on T-type calcium channels.

Conclusion and Future Directions

TTA-Q6 is a recognized selective antagonist of T-type calcium channels. While an isomer of this compound is known to exist, there is a clear absence of publicly available data on its specific stereochemistry and comparative biological activity. For the scientific and drug development community, this represents an important knowledge gap. Future research should focus on the stereospecific synthesis and parallel evaluation of the TTA-Q6 isomers. Such studies would be invaluable for a complete understanding of the structure-activity relationship of this chemical series and for the potential development of a more potent and safer therapeutic agent targeting T-type calcium channels. Researchers in this area are encouraged to pursue chiral separation and subsequent in vitro and in vivo characterization to fully elucidate the pharmacological profile of each stereoisomer.

References

TTA-Q6 and its Isomer: A Pharmacological Profile for T-Type Calcium Channel Antagonists

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of TTA-Q6, a selective antagonist of T-type calcium channels. Due to the limited availability of public data on its specific isomer, TTA-Q6(isomer), this document focuses on the known characteristics of TTA-Q6 as a representative molecule of this chemical series. The guide details its mechanism of action, summarizes its in-vitro activity, and provides standardized protocols for its evaluation. Furthermore, it visualizes the key signaling pathways associated with T-type calcium channel modulation, offering a foundational resource for researchers in neuroscience, cardiology, and oncology.

Introduction to T-Type Calcium Channels

Voltage-gated calcium channels are crucial for a multitude of physiological processes. Among these, the low-voltage-activated (LVA) T-type calcium channels (T-channels) are distinguished by their ability to become activated by small depolarizations of the cell membrane near the resting potential.[1][2] This characteristic allows them to play a significant role in shaping neuronal firing patterns, such as burst firing and pacemaking activity in the thalamus and heart.[2][3]

T-type channels are implicated in various physiological and pathophysiological conditions, including epilepsy, neuropathic pain, and sleep regulation.[1] The family of T-type channels consists of three subtypes: Cav3.1, Cav3.2, and Cav3.3, each with distinct tissue distribution and biophysical properties. Their involvement in disease has made them an attractive target for therapeutic intervention.

TTA-Q6 and its isomer are identified as selective antagonists for this channel class. While quantitative pharmacological data for the specific isomer is not publicly available, TTA-Q6 itself has been characterized as a potent inhibitor.

Pharmacological Profile of TTA-Q6

TTA-Q6 is a potent, selective, and state-dependent antagonist of T-type calcium channels. Its inhibitory activity has been quantified in cellular assays that measure calcium influx upon depolarization.

In-Vitro Activity

The potency of TTA-Q6 has been determined using Fluorometric Imaging Plate Reader (FLIPR) assays, which measure changes in intracellular calcium. The reported IC50 values highlight its state-dependent inhibition, showing higher potency in depolarized conditions.

| Compound | Assay Type | Condition | IC50 (nM) | Reference |

| TTA-Q6 | FLIPR | Depolarized | 14 | |

| TTA-Q6 | FLIPR | Hyperpolarized | 590 | |

| TTA-Q6 (isomer) | T-type Ca2+ channel antagonist | Not Specified | Data not available |

Note: The "depolarized assay" typically assesses the block of channels that are actively being opened, while the "hyperpolarized assay" may reflect binding to the resting or inactivated state of the channel. The significant difference in IC50 values suggests a strong voltage or state-dependence of TTA-Q6 action.

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental methodologies are crucial. The following section outlines a standard protocol for evaluating T-type calcium channel antagonists using a FLIPR assay.

FLIPR-Based Calcium Influx Assay

This functional assay is a high-throughput method to screen and characterize compounds that modulate T-type calcium channel activity by measuring changes in intracellular calcium concentration.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., TTA-Q6 or its isomer) against T-type calcium channels.

Materials and Reagents:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing a human T-type calcium channel subtype (e.g., Cav3.2). For robust assay performance, cells may also co-express an inward-rectifier potassium channel (e.g., Kir2.3) to maintain a hyperpolarized resting membrane potential.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for Cav3.2, puromycin for Kir2.3).

-

Assay Buffer (Hyperpolarized): 133 mM NaCl, 10 mM HEPES, 10 mM D-glucose, 4 mM KCl, 1 mM CaCl2, pH adjusted to 7.3 with NaOH.

-

Depolarization Buffer: Assay buffer with an elevated concentration of KCl (e.g., 90 mM KCl, with NaCl concentration adjusted to maintain osmolarity) to induce membrane depolarization.

-

Calcium Indicator Dye: Fluo-4 AM or Calcium 5 Assay Kit.

-

Test Compound: TTA-Q6 or TTA-Q6(isomer) dissolved in DMSO to prepare a stock solution, followed by serial dilutions in assay buffer.

-

Plate Type: Black-walled, clear-bottom 96-well or 384-well microplates.

-

Instrumentation: Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Seed the stable HEK293 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2 for 24-48 hours.

-

Dye Loading: Prepare the calcium indicator dye solution according to the manufacturer's instructions. Remove the culture medium from the plates and add the dye solution to each well. Incubate for 60 minutes at 37°C.

-

Compound Addition: Following incubation, wash the cells with assay buffer to remove excess dye. Add the serially diluted test compounds to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (a known T-type channel blocker) wells. Incubate for 15-30 minutes at room temperature.

-

FLIPR Measurement:

-

Place the cell plate into the FLIPR instrument.

-

Set the instrument to record fluorescence intensity (Excitation ~488 nm, Emission ~525 nm).

-

Establish a stable baseline fluorescence reading for each well.

-

Initiate the assay by adding the depolarization buffer to all wells simultaneously using the FLIPR's integrated fluidics.

-

Record the change in fluorescence intensity over time (typically for 2-3 minutes). The influx of calcium through the activated T-type channels will cause an increase in fluorescence.

-

-

Data Analysis:

-

The peak fluorescence response after depolarization is measured.

-

Normalize the data: The response in the presence of the test compound is expressed as a percentage of the response in the vehicle control wells (0% inhibition) after subtracting the background fluorescence (response with a saturating concentration of a potent blocker, 100% inhibition).

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Mechanism of Action

TTA-Q6 exerts its pharmacological effect by directly blocking the pore of the T-type calcium channel, thereby inhibiting the influx of Ca2+ ions into the cell. This action has downstream consequences on various cellular signaling pathways, particularly in excitable cells like neurons.

Modulation of Neuronal Excitability

By blocking T-type channels, TTA-Q6 can reduce the generation of low-threshold calcium spikes. These spikes are critical for initiating burst firing in thalamic neurons, a pattern of activity associated with absence seizures. The inhibition of these spikes is a key mechanism for the anti-epileptic effects of T-type channel antagonists.

Caption: Mechanism of action for TTA-Q6 in reducing neuronal excitability.

General Experimental Workflow for IC50 Determination

The process of characterizing a T-type channel antagonist involves several key steps, from cell culture to data analysis. This workflow ensures a systematic and reproducible evaluation of compound potency.

References

Methodological & Application

Application Notes and Protocols for TTA-Q6(isomer) Electrophysiology using Patch Clamp

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-Q6(isomer) is a selective antagonist of T-type calcium channels.[1] These channels, also known as low-voltage-activated (LVA) calcium channels, play a crucial role in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion.[2][3] Dysregulation of T-type channel activity has been implicated in pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer.[2][3] Consequently, selective blockers of these channels, like TTA-Q6(isomer), are valuable research tools and potential therapeutic agents.

This document provides detailed application notes and a comprehensive patch clamp protocol for the electrophysiological characterization of TTA-Q6(isomer) and its effects on T-type calcium channels. The whole-cell patch clamp technique is the gold standard for investigating the electrical properties of ion channels, allowing for precise control of the cell membrane potential while recording the ionic currents flowing through the channels.

Signaling Pathway of T-type Calcium Channel Modulation

T-type calcium channels are voltage-gated ion channels that are activated by small depolarizations of the cell membrane from a hyperpolarized state. Their activity is modulated by the membrane potential. TTA-Q6(isomer), as a T-type channel antagonist, is expected to block the flow of Ca2+ ions through the channel pore, thereby reducing the T-type current. The blocking action of many T-type channel antagonists is voltage-dependent, meaning their potency can be influenced by the membrane potential.

Figure 1: Signaling pathway of T-type calcium channel modulation by TTA-Q6(isomer).

Quantitative Data Summary

| Compound | Target Channel(s) | Cell Type | IC50 (Patch Clamp) | Reference |

| TTA-A2 | Ca(v)3.1, 3.2, 3.3 | Recombinant & Neurons | ~100 nM | |

| TTA-P2 | T-type Ca2+ channels | Thalamocortical Neurons | 22 nM | |

| Mibefradil | T-type Ca2+ channels | MPG Neurons | 3 µM | |

| Ni2+ | T-type Ca2+ channels | MPG Neurons | 10 µM |

Experimental Protocols

Whole-Cell Patch Clamp Recording of T-type Calcium Currents

This protocol is designed for recording T-type calcium currents from HEK293 cells heterologously expressing a specific T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3).

1. Cell Preparation:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Transiently transfect the cells with the plasmid DNA encoding the desired human T-type calcium channel α1 subunit using a suitable transfection reagent.

-

Plate the transfected cells onto glass coverslips 24-48 hours before the recording session.

2. Solutions:

| Solution | Component | Concentration (mM) |

| External Solution | NaCl | 135 |

| TEA-Cl | 20 | |

| CaCl2 | 2 | |

| MgCl2 | 1 | |

| HEPES | 10 | |

| Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm | ||

| Internal (Pipette) Solution | CsCl | 140 |

| EGTA | 10 | |

| CaCl2 | 3 | |

| HEPES | 10 | |

| Mg-ATP | 4 | |

| Na-GTP | 0.4 | |

| Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm |

3. Electrophysiological Recording:

-

Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a selected cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying a brief pulse of suction to establish the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for at least 5 minutes before starting the recordings.

-

Recordings are performed using a patch clamp amplifier and a data acquisition system.

4. Voltage Clamp Protocol for IC50 Determination:

-

Hold the cell membrane potential at -100 mV to ensure the complete availability of T-type channels.

-

Apply a depolarizing test pulse to -30 mV for 200 ms to elicit the peak T-type calcium current.

-

Apply test pulses at a frequency of 0.1 Hz (every 10 seconds).

-

After obtaining a stable baseline current, perfuse the recording chamber with the external solution containing various concentrations of TTA-Q6(isomer).

-

Record the current amplitude at each concentration until a steady-state block is achieved.

-

Wash out the compound with the control external solution to check for reversibility of the block.

-

The IC50 value is determined by fitting the concentration-response data to the Hill equation.

5. Voltage Clamp Protocol to Assess Voltage-Dependence of Block:

To determine if the block by TTA-Q6(isomer) is voltage-dependent, the following protocols can be used:

-

Steady-State Inactivation Protocol:

-

From a holding potential of -110 mV, apply a series of 5-second conditioning pre-pulses ranging from -120 mV to -40 mV in 10 mV increments.

-

Immediately following each pre-pulse, apply a test pulse to -30 mV to measure the available current.

-

Perform this protocol in the absence and presence of TTA-Q6(isomer). A leftward shift in the steady-state inactivation curve in the presence of the compound indicates a preferential binding to the inactivated state of the channel.

-

-

Pulse-Train Protocol (Use-Dependence):

-

Hold the cell at a depolarized potential (e.g., -80 mV) where a fraction of channels are in the inactivated state.

-

Apply a train of short depolarizing pulses (e.g., to -30 mV for 50 ms) at a higher frequency (e.g., 1-5 Hz).

-

A progressive increase in the block during the pulse train suggests that the compound binds more effectively to channels that are frequently opened or inactivated (use-dependent block).

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for characterizing TTA-Q6(isomer) using the whole-cell patch clamp technique.

Figure 2: Experimental workflow for TTA-Q6(isomer) characterization.

Logical Relationship of Voltage-Dependent Block Analysis

The analysis of voltage-dependent block by TTA-Q6(isomer) involves a logical progression from observing a change in current to determining the underlying mechanism.

Figure 3: Logical flow for analyzing the voltage-dependent block of T-type channels.

References

Application Notes and Protocols: TTA-Q6(isomer) In Vitro Calcium Imaging Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

TTA-Q6 is recognized as a potent and selective antagonist of T-type calcium channels.[1] Its isomer, TTA-Q6(isomer), is also understood to act as a selective antagonist for these channels.[2] T-type calcium channels are low-voltage activated channels that play crucial roles in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion.[3][4] Dysregulation of T-type calcium channels has been implicated in various pathological conditions such as epilepsy, neuropathic pain, and certain types of cancer. This makes T-type calcium channel antagonists like TTA-Q6(isomer) valuable tools for research and potential therapeutic agents.

This document provides a detailed protocol for an in vitro calcium imaging assay to characterize the inhibitory activity of TTA-Q6(isomer) on T-type calcium channels. Calcium imaging is a widely used technique to measure intracellular calcium dynamics, providing a functional readout of ion channel activity. By utilizing fluorescent calcium indicators, researchers can visualize and quantify changes in intracellular calcium concentrations in response to channel activation and inhibition.

Principle of the Assay

This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to monitor intracellular calcium levels in a cell line endogenously expressing T-type calcium channels, such as the human neuroblastoma cell line SH-SY5Y. Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases into its active, calcium-sensitive form, Fluo-4. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly.